6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
Description
Properties
IUPAC Name |
[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJPLIXNNSXNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dichloroquinoxaline, which serves as the core structure.
Hydrazination: The 6,7-dichloroquinoxaline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Positions
The 6,7-dichloro substituents undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Electron-withdrawing effects from the trifluoromethyl group enhance the electrophilicity of adjacent carbons, facilitating these reactions.
Key Reactions :
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Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives. For example, treatment with piperazine in DMF at 80°C generates 6-piperazinyl derivatives with 72–85% yields .
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Hydrolysis : Controlled alkaline hydrolysis replaces chlorine with hydroxyl groups, forming dihydroxy intermediates that can be further functionalized .
Table 1 : Substitution Reactions at 6,7-Dichloro Positions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 6 h | 6-Piperazinyl derivative | 85 | |
| KOH (aq.) | Ethanol, reflux, 4 h | 6,7-Dihydroxy intermediate | 68 |
Hydrazino Group Reactivity
The hydrazino (-NH-NH) group participates in condensation, cyclization, and oxidation reactions, enabling diverse heterocycle formations.
Condensation with Carbonyl Compounds
Reaction with aldehydes or ketones forms hydrazones, which can undergo further cyclization:
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Hydrazone Formation : Benzaldehyde reacts with the hydrazino group in ethanol under acidic conditions (HCl catalyst) to yield a hydrazone derivative (92% yield) .
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Cyclization to Triazoles : Hydrazones treated with oxidizing agents like FeCl form 1,2,4-triazole-fused quinoxalines .
Acylation and Sulfonation
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Acetylation : Acetic anhydride in pyridine acetylates the hydrazino group, producing N-acetyl derivatives (78% yield) .
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Sulfonation : Reaction with sulfonic acid chlorides generates sulfonamide-linked analogs, useful in medicinal chemistry .
Trifluoromethyl Group Influence
The -CF group directs regioselectivity in electrophilic reactions and stabilizes intermediates through electron-withdrawing effects:
Key Observations :
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Electrophilic Aromatic Substitution (EAS) : Bromination occurs preferentially at position 5 due to -CF's meta-directing nature .
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Radical Reactions : Under UV light, the -CF group stabilizes radical intermediates, enabling C–H functionalization at adjacent positions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Quinoxaline-Triazole Hybrids : Reaction with CS and KOH yields triazole-annulated derivatives with antitumor activity .
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Pyrroloquinoxalines : Cyclocondensation with α,β-unsaturated ketones forms pyrrolo[1,2-α]quinoxalines (65–88% yields) .
Table 2 : Cyclization Reactions and Biological Outcomes
| Cyclization Partner | Conditions | Product | Bioactivity (IC) | Reference |
|---|---|---|---|---|
| CS | KOH, ethanol, reflux | Triazole-annulated derivative | 1.8 μM (MCF-7) | |
| Maleic anhydride | AcOH, 100°C, 3 h | Pyrroloquinoxaline | 4.2 μM (HCT-116) |
Catalytic Functionalization
Modern methods enhance reaction efficiency:
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Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 94% yield in 20 minutes for hydrazone formation) .
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Photoredox Catalysis : Enables C–H fluorination at room temperature using Ru(bpy) .
This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery and materials science. Systematic studies on its substitution patterns and catalytic modifications continue to expand its synthetic utility.
Scientific Research Applications
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a heterocyclic compound with a quinoxaline ring substituted with dichloro and trifluoromethyl groups. It has a molecular formula of C9H5Cl2F3N4 . The presence of dichloro and trifluoromethyl groups distinguishes it from other compounds and may enhance its biological activity compared to other derivatives lacking these substitutions.
Chemical Properties and Reactivity
The chemical behavior of 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is influenced by its functional groups, enabling it to participate in various reactions. Quinoxaline derivatives can undergo nucleophilic substitutions and cyclization reactions. The hydrazino group can react with electrophiles to form hydrazones or other derivatives, while the trifluoromethyl group can enhance the electrophilicity of adjacent carbon atoms.
Biological Activities and Applications
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline exhibits biological activities, particularly in antimicrobial and anticancer domains. Quinoxaline derivatives have demonstrated inhibitory effects against pathogens and cancer cell lines . Certain quinoxaline derivatives can inhibit the growth of bacteria and fungi, as well as exhibit cytotoxic effects against cancer cells. The specific biological activity of 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline may vary based on its structural modifications and the presence of substituents. It has potential applications in pharmaceuticals due to its antimicrobial and anticancer properties and may serve as a lead compound for developing new drugs targeting specific diseases. Its unique structure makes it a candidate for further modification to enhance efficacy or reduce toxicity.
Interaction Studies
Interaction studies involving 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline often focus on its binding affinity with biological targets such as enzymes or receptors relevant to disease pathways. Research indicates that quinoxaline derivatives can interact with DNA or RNA structures, potentially leading to inhibition of replication in pathogenic organisms or cancer cells. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing therapeutic profiles.
Structural Similarities
Several compounds share structural similarities with 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline:
- 6-Chloroquinoxaline Chlorine substitution gives it antimicrobial properties.
- 7-Fluoroquinoxaline Fluorine substitution gives it anticancer properties.
- 2-Hydrazinylquinoxaline Hydrazine substitution gives it antiviral properties.
Discontinued Availability
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoxaline Derivatives
Substituent Effects on Reactivity and Stability
6,7-Dichloro-3-trifluoromethylquinoxaline 1,4-Dioxides
- Key Differences: Replacement of the hydrazino group at position 2 with acyl or amino groups (e.g., compound 7d in ) alters electronic properties.
- Reactivity : The trifluoromethyl group at position 3 increases electron withdrawal, favoring nucleophilic substitution at position 7 over 4. This contrasts with acyl-substituted analogs, where substitution occurs preferentially at position 6 due to reduced electron withdrawal .
- NMR Analysis: The ¹³C-NMR chemical shifts of the trifluoromethyl-substituted derivatives show significant changes at positions 3 and 10 due to conjugation with amino groups, differing from acylated analogs (Δδ ≈ 2–5 ppm) .
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Key Differences: The hydrazino group is replaced by a 3,4-dichlorophenoxy moiety.
- Impact: The phenoxy group introduces steric hindrance and reduces nucleophilicity at position 2 compared to the hydrazino derivative. This reduces reactivity in metal-coordination or cross-coupling reactions .
Antimycobacterial Quinoxalines
- Electron-Withdrawing Groups : demonstrates that chlorine and trifluoromethyl groups at positions 6,7 and 3, respectively, enhance antimycobacterial activity. For example, compound 3 (6-Cl,7-F,3-CF₃) showed higher efficacy than analogs with fewer electron-withdrawing groups .
- Hydrazino vs. Piperazine Substitutents: Hydrazino derivatives may exhibit improved solubility over piperazine-substituted analogs (e.g., compound 12b in ), which are prone to metabolic degradation .
Radiosensitizing Quinoxaline 1,4-Dioxides
- DCQ Analogs: The radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) shares the 6,7-dichloro motif but lacks the trifluoromethyl group. The CF₃ group in the target compound may enhance DNA-binding affinity due to increased lipophilicity .
Table 1: Structural Comparison of Selected Quinoxaline Derivatives
Biological Activity
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a heterocyclic compound characterized by a quinoxaline ring system with significant substitutions that enhance its biological activity. The molecular formula is , and its structure includes dichloro and trifluoromethyl groups, which contribute to its reactivity and potential therapeutic applications .
The compound exhibits unique chemical behavior influenced by its functional groups. The presence of the hydrazino group allows for nucleophilic substitutions, while the trifluoromethyl group enhances electrophilicity, making it a candidate for various biological activities, particularly in antimicrobial and anticancer domains .
| Property | Value |
|---|---|
| Molecular Weight | 297.06 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 400.1 ± 45.0 °C at 760 mmHg |
| Flash Point | 195.8 ± 28.7 °C |
| LogP | 4.47 |
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
Case Study: Antibacterial Effects
A study demonstrated that certain quinoxaline derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The specific compound exhibited an IC50 value comparable to standard antibiotics, indicating its potential as an alternative treatment option .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A431 human epidermoid carcinoma cells, with mechanisms involving the inhibition of Stat3 phosphorylation, a critical pathway in cancer progression .
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline demonstrated significant cytotoxicity against various tumor cell lines (e.g., HepG2 and Caco-2). The IC50 values ranged from 0.29 to 0.90 µM, showcasing its potential as a chemotherapeutic agent .
The mechanism by which 6,7-dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Signaling Modulation : It can disrupt signaling pathways critical for tumor growth and metastasis.
- DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline derivatives with hydrazine. For example, 2-chloro-3-(trifluoromethyl)quinoxaline (a precursor) is synthesized by reacting 3-(trifluoromethyl)quinoxalin-2(1H)-one with phosphoryl chloride (POCl₃) at 100°C for 4 hours, achieving yields of 87–91% after purification via column chromatography (eluent: cyclohexane/ethyl acetate 4:1) . Key variables include stoichiometric excess of reagents (e.g., 21 equiv. POCl₃) and temperature control to minimize side reactions.
Q. How can substituent reactivity at the quinoxaline core be leveraged to introduce functional groups like hydrazine?
- Methodological Answer : The C2 and C3 positions of dichloroquinoxalines are highly reactive toward nucleophiles. Hydrazine substitution at C2 is favored under mild conditions (e.g., room temperature in polar aprotic solvents like DMF), while steric and electronic effects from the trifluoromethyl group at C3 direct regioselectivity . Monitoring via TLC or HPLC is critical to confirm intermediate formation.
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., splitting from CF₃ groups) and integration ratios.
- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns, as demonstrated for analogous quinoxaline derivatives (e.g., bond angles: C9–C10–C11 = 110.0°, N1–C1–C2 = 121.85°) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., exact mass: 232.0015 for 2-chloro-3-(trifluoromethyl)quinoxaline) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF₃ group at C3 enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in refluxing toluene. Monitor regioselectivity using DFT calculations to predict charge distribution .
Q. What strategies address contradictions in biological activity data for hydrazinoquinoxaline derivatives?
- Methodological Answer : Discrepancies in antitumor or antimicrobial activity (e.g., IC₅₀ variations) may arise from structural modifications at C6/C6. Systematic SAR studies are recommended:
- Replace Cl with F or methyl groups to assess halogen effects.
- Modify the hydrazine moiety to triazoles or imidazoles (e.g., 1,2,4-triazolo[4,3-a]quinoxalines) to enhance metabolic stability .
- Validate results across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions for new derivatives.
- Docking studies : Simulate binding interactions with biological targets (e.g., kinases) to prioritize synthesis of high-activity candidates .
Q. What are the challenges in crystallizing 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, and how can they be mitigated?
- Methodological Answer : Crystallization difficulties arise from conformational flexibility of the hydrazine group. Strategies include:
- Slow evaporation from DCM/hexane mixtures.
- Use of co-crystallizing agents (e.g., acetic acid) to stabilize hydrogen bonds.
- Single-crystal X-ray diffraction with synchrotron sources to resolve disordered regions, as shown for related quinoxalines (space group: P-1, unit cell parameters: a = 9.52 Å, b = 10.31 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
